molecular formula C11H9ClN2O2S B171796 4-chloro-N-(pyridin-2-yl)benzenesulfonamide CAS No. 1213-38-3

4-chloro-N-(pyridin-2-yl)benzenesulfonamide

Cat. No. B171796
CAS RN: 1213-38-3
M. Wt: 268.72 g/mol
InChI Key: ABTLMGYPRQPZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “4-chloro-N-(pyridin-2-yl)benzenesulfonamide” is C11H9ClN2O2S . The molecular weight is 282.75 g/mol . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 67.4 Ų . It has 4 rotatable bonds . The exact mass and monoisotopic mass are 282.0229765 g/mol .

Mechanism of Action

Target of Action

The primary targets of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide are carbonic anhydrases (CAs) . These enzymes play a crucial role in maintaining pH homeostasis in cells, which is essential for various physiological processes .

Mode of Action

4-chloro-N-(pyridin-2-yl)benzenesulfonamide acts as an inhibitor of carbonic anhydrases . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH balance within cells, affecting their function and survival .

Biochemical Pathways

The inhibition of carbonic anhydrases by 4-chloro-N-(pyridin-2-yl)benzenesulfonamide affects several biochemical pathways. Most notably, it disrupts the carbon dioxide transport pathway , leading to an accumulation of carbon dioxide in cells . This can inhibit cellular respiration and other processes that rely on a stable internal pH .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide are not available, sulfonamides generally have good oral bioavailability. They are widely distributed throughout the body, metabolized in the liver, and excreted in the urine. The compound’s sulfonamide group likely contributes to its solubility and absorption .

Result of Action

The inhibition of carbonic anhydrases by 4-chloro-N-(pyridin-2-yl)benzenesulfonamide can lead to cellular acidosis , as the cells are unable to effectively remove carbon dioxide . This can lead to cell death, particularly in cancer cells, which often rely on carbonic anhydrases for survival and growth .

Action Environment

The action of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ability to inhibit carbonic anhydrases . Additionally, the presence of other substances that bind to carbonic anhydrases could potentially affect the efficacy of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide .

properties

IUPAC Name

4-chloro-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTLMGYPRQPZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279377
Record name 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1213-38-3
Record name 1213-38-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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